GSK2879552 - 1401966-69-5

GSK2879552

Catalog Number: EVT-270029
CAS Number: 1401966-69-5
Molecular Formula: C23H28N2O2
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2879552 is a potent, selective, irreversible inhibitor of LSD1. [, , , , , , , , , , , , , ] It is a synthetic, small molecule compound that has been primarily utilized as a research tool to study the role of LSD1 in various biological processes, particularly in the context of cancer. [, , , , , , , , , , , , , ] GSK2879552 belongs to the class of trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, ]

Future Directions
  • Understanding Resistance Mechanisms: Despite its preclinical efficacy, the clinical development of GSK2879552 was hampered by limited clinical activity and high rates of adverse events. [, ] Further research is needed to understand the mechanisms of resistance to LSD1 inhibition and develop strategies to overcome them.
  • Combination Therapies: Investigating the combination of GSK2879552 with other therapeutic agents, such as chemotherapy, targeted therapy, or immunotherapy, may enhance its efficacy and potentially overcome resistance. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers for response to GSK2879552 will be crucial for selecting patients most likely to benefit from this therapy. [, ]
  • Targeting Specific LSD1 Complexes: LSD1 interacts with various protein partners to regulate gene expression. [, , ] Developing inhibitors that target specific LSD1-containing complexes may offer enhanced selectivity and therapeutic index. [, , ]

Tranylcypromine

  • Compound Description: Tranylcypromine is a monoamine oxidase inhibitor (MAOI) clinically used as an antidepressant. It was identified as a potent LSD1 inhibitor and served as a starting point for developing more selective and potent LSD1 inhibitors, including GSK2879552 [, , ].
  • Relevance: Tranylcypromine shares a structural similarity with GSK2879552, specifically the trans-2-phenylcyclopropylamine (TCP) scaffold, which is crucial for irreversible binding to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity []. This shared mechanism of action makes Tranylcypromine a relevant compound for understanding GSK2879552's activity.

Phenelzine

  • Compound Description: Phenelzine, similar to Tranylcypromine, is a monoamine oxidase inhibitor (MAOI) used as an antidepressant. Research identified it as an LSD1 inhibitor targeting both the FAD and CoREST binding domains of LSD1 [].

ORY-1001 (Iadademstat)

  • Compound Description: ORY-1001 is a potent, selective, orally bioavailable, irreversible LSD1 inhibitor currently under clinical investigation for various cancers [, , ]. It acts by covalently binding to the FAD cofactor in the LSD1 catalytic domain [].

SP-2509

  • Compound Description: SP-2509 is an allosteric inhibitor of LSD1, meaning it binds to a different site on the enzyme than the active site [].

GSK-LSD1

  • Compound Description: GSK-LSD1 is another potent, selective, irreversible LSD1 inhibitor developed by GlaxoSmithKline [].

EPZ-5676

  • Compound Description: EPZ-5676 is an inhibitor of DOT1L, a histone methyltransferase that plays a role in mixed lineage leukemia (MLL) [].
  • Relevance: In the context of MLL, EPZ-5676 was found to indirectly affect LSD1 by reducing its expression []. This indirect effect, unlike the direct inhibition by GSK2879552, highlights the interconnected nature of epigenetic regulation and the potential for cross-talk between different epigenetic modifiers.

Mocetinostat

  • Compound Description: Mocetinostat is a histone deacetylase (HDAC) inhibitor. HDACs and LSD1 are both part of transcriptional regulatory complexes, making their combined inhibition a promising therapeutic strategy [].
  • Relevance: While Mocetinostat inhibits HDACs and not LSD1 directly, combining it with GSK2879552 demonstrates synergistic effects in inhibiting cancer cell growth []. This synergy underscores the potential of combining epigenetic therapies targeting different but interconnected pathways for enhanced therapeutic benefit.

iDual

  • Compound Description: iDual is a novel, structurally modified analogue of GSK2879552 designed as a dual inhibitor of both HDAC6 and LSD1 [].

ORY-2001 (Vafidemstat)

  • Compound Description: ORY-2001, a dual LSD1/MAO-B inhibitor, is structurally similar to tranylcypromine and currently in clinical trials for Alzheimer's disease and personality disorders [].

SP-2577 (Seclidemstat)

  • Compound Description: SP-2577 is a reversible LSD1 inhibitor, unlike the irreversible binding of GSK2879552 [, ]. This characteristic could offer advantages such as a more favorable safety profile and reduced off-target effects.

IMG-7289 (Bomedemstat)

  • Compound Description: IMG-7289 is another irreversible LSD1 inhibitor that acts by covalently binding to FAD and is currently being evaluated in clinical trials for cancer [, , ].

CC-90011 (Pulrodemstat)

  • Compound Description: CC-90011 represents a class of reversible LSD1 inhibitors that do not rely on covalent modification of the FAD cofactor [, ].
Overview

GSK2879552 is a small molecule compound that functions as an inhibitor of lysine-specific demethylase 1, an enzyme implicated in various biological processes, including gene regulation and epigenetic modifications. This compound is particularly significant in the context of bone health, where it has shown potential in treating osteoporosis by modulating osteoclast differentiation and activity.

Source

GSK2879552 was developed by GlaxoSmithKline and has been the subject of multiple studies exploring its synthesis, biological evaluation, and therapeutic potential. The compound has been investigated for its role in inhibiting the demethylation activity of lysine-specific demethylase 1, which is crucial for maintaining proper histone methylation states in cells.

Classification

GSK2879552 is classified as a lysine-specific demethylase 1 inhibitor. It falls under the category of epigenetic modulators, which are compounds that can alter gene expression without changing the underlying DNA sequence.

Synthesis Analysis

The synthesis of GSK2879552 has been achieved through various methods, with notable advancements utilizing directed evolution techniques for imine reductases. The chiral synthesis process involves reductive amination, which allows for the resolution of substrate amines while synthesizing the desired product.

Methods

  1. Reductive Amination: This method involves the reaction of carbonyl compounds with amines in the presence of reducing agents to form amines. In the case of GSK2879552, engineered imine reductases have been employed to enhance selectivity and yield during synthesis .
  2. Copper(I)/TEMPO-Catalyzed Reactions: Large-scale syntheses have utilized copper(I) catalysts alongside TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to facilitate aerobic alcohol oxidation steps necessary for obtaining intermediates in the synthesis pathway .

Technical Details

The synthesis pathways have been optimized to improve yield and reduce by-products. Key intermediates have been characterized using spectroscopic techniques to confirm their structures before proceeding to the final product formation.

Molecular Structure Analysis

GSK2879552's molecular structure features a complex arrangement that enables its interaction with lysine-specific demethylase 1. The precise structure includes multiple functional groups that contribute to its inhibitory action.

Structure Data

  • Molecular Formula: C₁₈H₁₉N₃O
  • Molecular Weight: 295.36 g/mol
  • Structural Features: The compound contains a central aromatic system with various substituents that enhance its binding affinity to the target enzyme.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing GSK2879552 primarily focus on forming key intermediates through selective reactions such as:

  • Reductive Amination Reactions: These are crucial for forming the amine functionalities within GSK2879552.
  • Curtius Rearrangement: This reaction has been employed to convert carboxylic acids into isocyanates, which can then be transformed into amines necessary for the final product .

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, pH) to optimize yields and minimize side reactions. Analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are commonly used to monitor reaction progress and purity.

Mechanism of Action

GSK2879552 acts primarily by inhibiting lysine-specific demethylase 1, thereby preventing it from removing methyl groups from specific lysine residues on histones. This inhibition leads to altered gene expression profiles associated with osteoclast differentiation.

Process Data

  • Inhibition Mechanism: By binding to the active site of lysine-specific demethylase 1, GSK2879552 prevents substrate access, effectively blocking demethylation.
  • Biological Impact: Studies have demonstrated that treatment with GSK2879552 results in reduced osteoclast activity and downregulation of osteoclast-related markers such as Cathepsin K and NFATc1 .
Physical and Chemical Properties Analysis

GSK2879552 exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on solvent conditions; thus, solubility tests are essential for formulation development.
  • Stability: The compound maintains stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.
  • Melting Point: The melting point is typically measured during characterization but specific data may vary based on purity.
Applications

GSK2879552 has significant applications in scientific research and potential therapeutic use:

  • Osteoporosis Treatment: It has been identified as a promising candidate for managing osteoporosis by inhibiting excessive osteoclast activity.
  • Epigenetic Research: As a potent inhibitor of lysine-specific demethylase 1, it serves as a valuable tool in studying epigenetic modifications and their effects on gene expression.
  • Cancer Research: Given its role in regulating gene expression related to cell differentiation and proliferation, GSK2879552 may also have implications in cancer therapy.

Properties

CAS Number

1401966-69-5

Product Name

GSK2879552

IUPAC Name

4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1

InChI Key

LRULVYSBRWUVGR-FCHUYYIVSA-N

SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2879552; GSK-2879552; GSK 2879552.

Canonical SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O

Isomeric SMILES

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.